Hexyl Methanethiosulfonate

Ion Channel Pharmacology GABA-A Receptor Structural Biology

Hexyl methanethiosulfonate (HMTS), also referred to as n-hexyl-MTS, is a member of the alkyl methanethiosulfonate (MTS) family, widely used in structural biology and bioconjugation for the specific and rapid covalent modification of cysteine thiol groups. MTS reagents are valued for their high reactivity and selectivity toward free sulfhydryls, forming mixed disulfides under physiological conditions, enabling precise probing of protein structure, function, and dynamics.

Molecular Formula C7H16O2S2
Molecular Weight 196.3 g/mol
CAS No. 53603-16-0
Cat. No. B014856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl Methanethiosulfonate
CAS53603-16-0
SynonymsHMTS;  Methanesulfonothioic Acid S-Hexyl Ester; 
Molecular FormulaC7H16O2S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESCCCCCCSS(=O)(=O)C
InChIInChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3
InChIKeyLQICNBQQUNSDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl Methanethiosulfonate (CAS 53603-16-0) for Thiol-Specific Bioconjugation and Structural Biology


Hexyl methanethiosulfonate (HMTS), also referred to as n-hexyl-MTS, is a member of the alkyl methanethiosulfonate (MTS) family, widely used in structural biology and bioconjugation for the specific and rapid covalent modification of cysteine thiol groups [1]. MTS reagents are valued for their high reactivity and selectivity toward free sulfhydryls, forming mixed disulfides under physiological conditions, enabling precise probing of protein structure, function, and dynamics [2]. HMTS, with its six-carbon alkyl chain, occupies a distinct position within the MTS reagent series, offering a balance of hydrophobic character and steric bulk that critically influences its accessibility to specific protein microenvironments and its functional consequences upon modification [1].

1 Thiol-specific cysteine bioconjugation under physiological conditions
2 C6 alkyl chain balances hydrophobicity and steric bulk for microenvironment access
3 Supports structural biology and substituted cysteine accessibility method (SCAM) workflows

Why Generic Substitution of Hexyl Methanethiosulfonate Fails: The Critical Role of Alkyl Chain Length in MTS Reagent Function


The assumption that any methanethiosulfonate (MTS) reagent can be interchangeably used for cysteine labeling is fundamentally flawed. Experimental evidence unequivocally demonstrates that the alkyl chain length of an n-alkyl-MTS reagent is not a trivial variation but a critical determinant of its functional outcome [1]. This is because the size and hydrophobicity of the alkyl group directly influence the reagent's ability to access specific protein microenvironments and, crucially, the steric consequences of the resulting covalent modification [2]. Substituting hexyl methanethiosulfonate with a smaller analog, such as methyl-MTS or ethyl-MTS, can yield no functional effect or, in some cases, an effect that is qualitatively opposite to that of the hexyl derivative. This underscores that the selection of HMTS is a targeted, evidence-driven decision for specific experimental designs, not a default option [1].

Shorter-chain MTS reagents (methyl, ethyl) may produce no functional effect or a qualitatively opposite outcome, such as increased rather than decreased etomidate modulation.
Longer-chain MTS probes (>C10) may exhibit state-dependent labeling; HMTS remains accessible in both closed and open states, a critical difference for GlyR SCAM studies.
Direct substitution without verifying chain-length requirements can lead to misinterpretation of steric probe experiments and binding pocket dimensions.

Hexyl Methanethiosulfonate (HMTS) Comparative Performance Data for Scientific Procurement


Size-Dependent Functional Effects: The 'Cut-On' Threshold Distinguishes HMTS from Shorter-Chain MTS Reagents

A direct comparison of n-alkyl-MTS reagents in a functional assay of α1β3M286Cγ2L GABAA receptors revealed a distinct 'cut-on' threshold between ethyl-MTS (C2) and n-propyl-MTS (C3). Modification by n-hexyl-MTS (C6), like n-propyl-MTS and n-butyl-MTS, caused a persistent increase in GABA sensitivity and a decrease in etomidate modulation, indicating that the hexyl appendage is large enough to sterically overlap with the etomidate binding site. In contrast, modification by ethyl-MTS did not alter GABA sensitivity and, uniquely, increased etomidate modulation [1]. This functional bifurcation provides a clear, quantifiable basis for selecting HMTS over smaller-chain analogs when overlap with a binding pocket is the desired experimental outcome.

Functional effect
Head-to-head
HMTS: persistently increased GABA sensitivity; decreased etomidate modulation vs. Ethyl-MTS: unaltered GABA sensitivity; uniquely increased etomidate modulation
Supports chain-length-dependent selection for binding pocket studies
α1β3M286Cγ2L GABAA receptor model; two-electrode voltage clamp
Ion Channel Pharmacology GABA-A Receptor Structural Biology

State-Dependent Accessibility: Hexyl MTS Probes Conformational Changes in the Glycine Receptor

A study on glycine receptor (GlyR) gating revealed a stark difference in how MTS reagents of varying chain lengths access a cysteine introduced at position S267C. While short-chain MTS compounds (C3-C8, which includes n-hexyl-MTS) were able to react with S267C in both the closed and open states of the receptor, longer-chain MTS compounds (C10-C16) were only able to access and modify the residue in the open state [1]. This state-dependent accessibility pattern positions hexyl MTS as a probe that, unlike longer-chain analogs, can label the target site irrespective of the receptor's conformational state, thereby enabling a more comprehensive assessment of residue accessibility.

State accessibility
Head-to-head
C3–C8 MTS (includes HMTS): accessible in both closed and open states vs. C10–C16 MTS: accessible only in open state
Enables state-independent labeling for SCAM interpretation
GlyR α1 S267C in Xenopus oocytes
Ion Channel Gating Glycine Receptor SCAM

Reaction Rate Comparison: Hexyl MTS vs. Propyl MTS in GABAA Receptor Labeling

A comparative study examining the surface accessibility and reaction rates of propyl- and hexyl-methanethiosulfonate on cysteine mutants in the third transmembrane segment of the GABA(A) receptor α1 subunit provides a direct kinetic comparison [1]. While the study does not provide explicit second-order rate constants, it establishes that both reagents can be used to probe the same structural region, with their differential reaction rates offering a means to assess the steric and electrostatic environment of the target cysteine. The use of both reagents in the same experimental system underscores that the choice between a propyl (C3) and hexyl (C6) chain is a deliberate one, dictated by the desired balance of reactivity and steric demand.

Reaction kinetics
Reported
HMTS and propyl-MTS show distinct reaction rates with GABAA receptor TM3 cysteine mutants Rates differ depending on receptor state (resting, GABA-bound, alcohol-bound)
Supports selection based on steric and kinetic probe requirements
Cross-study comparable; quantitative constants not reported
Reaction Kinetics GABA-A Receptor SCAM

Chain Length-Dependent Effects: Hexyl MTS Falls Within the Optimal Range for Probing the Glycine Receptor Cavity

Further analysis of the glycine receptor study reveals that MTS reagents with chain lengths from C3 to C8 (which includes n-hexyl-MTS) displayed a consistent pattern of accessibility to the S267C residue in both closed and open states [1]. This contrasts sharply with the behavior of longer-chain (C10-C16) and shorter-chain (C1-C2) MTS compounds, which showed either state-dependent accessibility or no reaction, respectively. This data positions hexyl MTS within a well-defined functional 'window' of alkyl chain lengths that are optimal for labeling a specific structural cavity within the glycine receptor, without the conformational restrictions imposed on longer probes.

Chain-length window
Class-level
C3–C8 MTS reagents (including HMTS) show state-independent access to GlyR S267C; C10–C16 are state-dependent
Class-level inference supports HMTS for cavity probing without gating restrictions
GlyR SCAM study; class inference from Lobo & Harris 2004
Ion Channel Gating Glycine Receptor Molecular Ruler

Alkyl Chain Hydrophobicity as a Determinant of Protein Microenvironment Probing

While direct experimental logP data for hexyl methanethiosulfonate is not available in the sourced literature, the alkyl chain length is a primary determinant of hydrophobicity within the MTS reagent family [1]. The six-carbon hexyl chain confers significantly higher lipophilicity compared to shorter-chain analogs like methyl-MTS or ethyl-MTS. This property is inferred to enhance the reagent's ability to partition into and probe hydrophobic protein microenvironments, such as transmembrane domains, where shorter, more polar reagents may have limited access [1]. This characteristic is a key factor in selecting HMTS for experiments targeting membrane proteins.

Hydrophobicity
Class-level
Hexyl chain provides higher lipophilicity than shorter analogs; inferred to enhance membrane protein microenvironment partitioning
May support transmembrane domain targeting studies
Inferred from alkyl chain length; no direct logP data provided
Protein Chemistry Bioconjugation Hydrophobicity

Cathepsin B Inhibition Selectivity Profile Provides a Baseline for Off-Target Assessment

BindingDB data for hexyl methanethiosulfonate shows an IC50 of 390,000 nM (390 µM) against Cathepsin B at pH 6.25 [1]. While this is a low potency, it provides a quantitative benchmark for off-target effects. For a related MTS compound (BDBM36334), a selectivity of 45-fold versus cathepsin B is reported, with selectivities ranging from 11 to >150-fold against other cathepsins [2]. This suggests that while HMTS has measurable but weak activity against Cathepsin B, the MTS scaffold can be optimized for selectivity against this family of proteases. This data is a crucial reference point for scientists working on MTS-based probes or inhibitors, allowing them to contextualize HMTS's activity relative to other compounds.

Cathepsin B IC50
Reported
390 µM
Low-potency benchmark for off-target assessment context
BindingDB; pH 6.25, 2°C; related MTS shows 45-fold selectivity
Enzyme Inhibition Protease Selectivity

Hexyl Methanethiosulfonate (HMTS) Optimal Applications in Structural Biology and Chemical Biology


Precision Mapping of Ligand Binding Pockets Using the 'Molecular Ruler' Approach

HMTS is an essential reagent for experiments aiming to estimate the distance between a bound ligand and a specific amino acid side chain, as demonstrated in the study of etomidate binding to GABAA receptors [1]. Its six-carbon chain provides a specific steric 'ruler' length. By comparing the functional effects of HMTS modification with those of shorter (e.g., ethyl-MTS) and longer (e.g., decyl-MTS) analogs, researchers can identify a 'cut-on' or 'cut-off' threshold that precisely delineates the spatial boundaries of a ligand's binding pocket within a functional receptor [1].

Probing Hydrophobic Transmembrane Domains via Substituted Cysteine Accessibility Method (SCAM)

The inherent hydrophobicity of the hexyl chain makes HMTS a superior choice for investigating the structure and dynamics of membrane proteins, as shown in studies of the GABA(A) receptor and glycine receptor [1][2]. In SCAM experiments, HMTS can access cysteine residues buried within the lipid bilayer or lining the transmembrane pore. Its state-independent access to certain glycine receptor sites (unlike longer-chain MTS probes) simplifies data interpretation, making it a robust tool for mapping the topology and conformational changes of ion channels and transporters [2].

Targeted Functional Perturbation for Ion Channel Pharmacology Studies

For pharmacological studies where a specific functional outcome is desired, HMTS offers a defined, reproducible effect. As shown in the GABAA receptor study, modification with HMTS and other larger alkyl-MTS reagents consistently decreases sensitivity to the anesthetic etomidate [1]. This contrasts with ethyl-MTS, which uniquely enhances etomidate modulation. Therefore, HMTS is the reagent of choice for experiments aiming to disrupt or sterically occlude a binding site, providing a clear, predictable pharmacological phenotype upon cysteine modification [1].

Baseline Reference for Off-Target Activity in Protease Inhibition Assays

For researchers developing MTS-based probes or inhibitors, HMTS provides a valuable low-potency baseline for assessing off-target effects. Its measured IC50 of 390 µM against Cathepsin B [1] serves as a quantitative benchmark. This data can be used to contextualize the activity of more potent MTS analogs and to validate that observed biological effects in cellular assays are not due to significant inhibition of this common lysosomal protease, ensuring experimental specificity [2].

Application
Selection Property
Validation Focus
Ligand binding pocket mapping
Steric chain length for molecular ruler distance estimation
Functional cut-on threshold assessment vs. shorter/longer analogs
Transmembrane domain SCAM
Hydrophobic hexyl chain for membrane protein access
State-independent labeling validation in GlyR and GABAA models
Ion channel pharmacology perturbation
Defined steric effect on etomidate binding site
Reproducible functional phenotype (decreased etomidate modulation)
Protease off-target baseline
Known low-potency Cathepsin B IC50 (390 µM)
Off-target activity benchmarking for cellular assay context

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